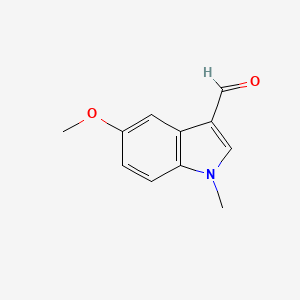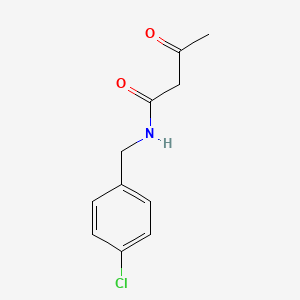
N-(4-Chlorobenzyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crystal Structure Optimization
The crystal structure of compounds similar to N-(4-Chlorobenzyl)-3-oxobutanamide has been studied using semi-empirical methods. For instance, the structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide was optimized using the MOPAC2009 program, employing both Austin Model 1 (AM1) and Parametrization Model 6 (PM6) methods. These methods revealed conformational discrepancies and crystal packing, with the optimized geometries aligning well with X-ray crystal data. The study also examined intramolecular charge transfer interactions and the molecular electrostatic potential, highlighting the role of oxygen and chlorine atoms in crystal packing interactions .
Molecular Structure Analysis
The molecular structure of N-aryl-2-chloro-3-oxobutanamides, which are structurally related to N-(4-Chlorobenzyl)-3-oxobutanamide, has been elucidated with a focus on hydrogen bonding. In the solid state, these compounds typically form an intermolecular hydrogen bond between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. However, this bonding is disrupted in solution, and no intramolecular association was detected .
Chemical Reactions Analysis
Although the provided data does not include specific chemical reactions involving N-(4-Chlorobenzyl)-3-oxobutanamide, the analysis of related compounds can offer insights. For example, N,N'-1,4-phenylene-bis(3-oxobutanamide) is an industrial intermediate used in the synthesis of azo pigments. The study of its crystal structure, both in the dihydrate and anhydrous forms, provides valuable information on the reactivity and stability of such compounds under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Chlorobenzyl)-3-oxobutanamide can be inferred from studies on similar compounds. The crystal structure determination of N,N'-1,4-phenylene-bis(3-oxobutanamide) from laboratory powder diffraction data revealed that the anhydrous form crystallizes in the P21/c space group, while the dihydrate form crystallizes in the P-1 space group. The lattice parameters and crystal packing details provide a foundation for understanding the physical properties of these compounds, such as solubility, melting point, and stability .
Aplicaciones Científicas De Investigación
-
Phosphorus–nitrogen compounds
- Field : Chemistry
- Application : Synthesis, characterization, stereogenism, photophysical and bioactivity studies of novel unsymmetrical dispiro (N/N)cyclotriphosphazenes with carbazolyl and 4-chlorobenzyl pendant arms .
- Method : The starting compounds tetrachloro (4-chlorobenzyl)spiro (N/N)cyclotriphosphazenes were prepared regioselectively from the reactions of hexachlorocyclotriphosphazene .
- Results : The photophysical properties of phosphazenes showed a fluorescence profile with lifetimes of about 4.9–6.6 ns and quantum yields in the range of 0.10–0.14 . The bacterial strain most susceptible (MIC = 156.3 μM) to compounds was P. aeruginosa .
-
4-Chlorobenzyl alcohol
- Field : Organic Chemistry
- Application : 4-Chlorobenzyl alcohol acts as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters, more stable to acid than the corresponding benzyl esters .
- Method : It is used as solvent in paint stripper and waterborne coatings .
- Results : It acts as curing agent. It is also used in pharmaceuticals, cosmetics, preservatives, and flavoring & fragrance agents .
-
Oxidation of 4-chlorobenzyl alcohol
- Field : Green Chemistry
- Application : Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr(VI) .
- Method : The kinetics of the oxidation has been recorded spectrophotometrically following pseudo-first-order reaction conditions at λmax = 440 nm .
- Results : The study was successful in achieving the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde .
-
Synthesis of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide
- Field : Chemistry
- Application : The compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was synthesized and structurally confirmed .
- Method : The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction .
- Results : The preliminary bioassay showed that the title compound showed not only aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), but also antifungal activities against Pythium aphanidermatum (62.0%) .
-
N-(4-Chlorobenzyl)aniline
-
Synthesis of Metconazole
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and necessary safety precautions for handling and storage.
Direcciones Futuras
This would involve discussing potential future research directions, such as exploring new synthesis methods, studying the compound’s potential uses, or investigating its mechanism of action in more detail.
Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases for the most accurate and up-to-date information.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNOHVIQOGIHFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359298 |
Source


|
| Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)-3-oxobutanamide | |
CAS RN |
78984-83-5 |
Source


|
| Record name | N-(4-Chlorobenzyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
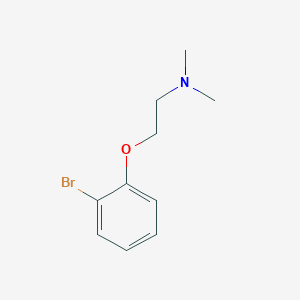
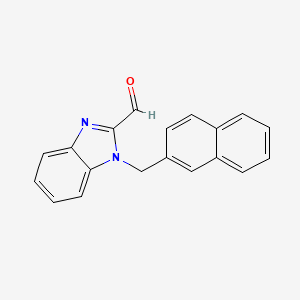
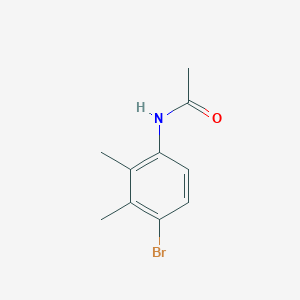
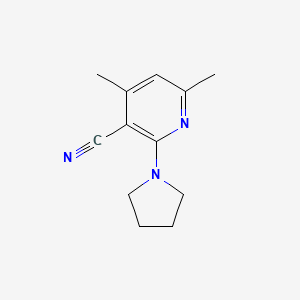
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
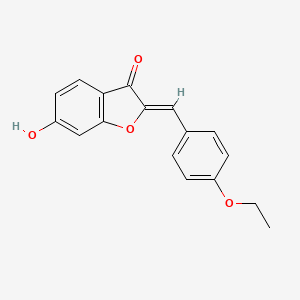
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)


